3-(4-Bromophenyl)-1H-pyrazole
Overview
Description
3-(4-Bromophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and liquid crystal materials.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biological activities.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1H-pyrazole: Similar structure but with the bromine atom at the 3-position of the phenyl ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a pyrazole ring.
3-(4-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol derivative with additional functional groups.
Uniqueness
3-(4-Bromophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination of features makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDGTEBHVOKDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370834 | |
Record name | 3-(4-Bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73387-46-9 | |
Record name | 3-(4-Bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole derivatives against DNA gyrase?
A1: While the provided research doesn't explicitly detail the mechanism for this specific compound family, one study highlights that a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. Though the precise interaction isn't fully elucidated, the study demonstrates that compound 3k, a member of this family, effectively inhibits both Staphylococcus aureus and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively . This suggests a direct interaction with the enzyme, potentially disrupting its function in bacterial DNA replication.
Q2: How does the structure of this compound derivatives influence their activity against DNA gyrase?
A2: The study exploring N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs emphasizes the importance of structure-activity relationships . While specific modifications and their effects aren't detailed within the abstracts, the research utilized biological testing combined with docking simulations to understand how structural changes within this compound family impact their interaction with DNA gyrase and their resulting inhibitory potency.
Q3: What is the crystal structure of a representative this compound derivative?
A3: Research on Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate provides insights into the crystal structure of a molecule within this family . The study reveals that the pyrazole ring exhibits specific spatial orientations: an 88.00° dihedral angle with the phenyl ring and a 5.78° angle with the bromophenyl ring . Furthermore, weak intermolecular C—H⋯O hydrogen bonds contribute to the molecule's crystal packing .
Q4: Are there other potential therapeutic applications for this compound derivatives beyond antibacterial activity?
A4: Yes, research suggests that tri-substituted pyrazole derivatives, which encompass the this compound scaffold, hold potential as anticancer agents . Another study focuses on the synthesis and characterization of novel 1,3,4-trisubstituted pyrazoles, evaluating their cytotoxic activity against a range of tumor cell lines . These findings point towards a broader application of these compounds in tackling diverse therapeutic areas beyond bacterial infections.
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